molecular formula C20H18N4O4 B2897593 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922070-35-7

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2897593
Número CAS: 922070-35-7
Peso molecular: 378.388
Clave InChI: VDMLXWGGSRYRLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 7-methoxy-1-benzofuran moiety and at position 2 with a benzamide group containing a dimethylamino substituent at the para position. The dimethylamino group may influence electronic properties and receptor binding .

Propiedades

IUPAC Name

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-24(2)14-9-7-12(8-10-14)18(25)21-20-23-22-19(28-20)16-11-13-5-4-6-15(26-3)17(13)27-16/h4-11H,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMLXWGGSRYRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Key Structural and Functional Differences

  • Substituent Diversity: The target compound uniquely combines a benzofuran ring with a methoxy group and a dimethylamino-benzamide, which may enhance lipophilicity and target binding compared to sulfamoyl-containing analogs like LMM5 and LMM11 . Halogenated Derivatives (e.g., HSGN-235, Compound 7) incorporate fluorine or bromine, which can improve metabolic stability and bioavailability .
  • Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 show efficacy against C. albicans with IC₅₀ values in the µg/mL range, attributed to their sulfamoyl groups . Antibacterial Activity: HSGN-235 and related fluorinated derivatives inhibit N. gonorrhoeae, highlighting the role of electron-withdrawing groups (e.g., trifluoromethoxy) in enhancing potency .

Pharmacokinetic Considerations

  • The dimethylamino group in the target compound may improve solubility and blood-brain barrier penetration compared to non-polar substituents in OZE-I or brominated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Coupling the benzofuran moiety to the oxadiazole ring using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Final benzamide linkage via an acylation reaction with 4-(dimethylamino)benzoyl chloride, optimized at 0–5°C to minimize side reactions .
    • Critical Parameters : Reaction pH (maintained at 6–7 for coupling steps) and solvent choice (e.g., DMF for solubility of intermediates) are crucial for yields >75% .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino proton signals at δ 2.8–3.1 ppm; benzofuran methoxy group at δ 3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~476.15 for C₂₃H₂₁N₃O₄) .
  • X-ray Crystallography : For unambiguous confirmation of the oxadiazole-benzofuran linkage geometry (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly soluble in water (<0.1 mg/mL). Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for biological assays .
  • Stability : Degrades in aqueous solutions at pH >8 due to hydrolysis of the oxadiazole ring. Store at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole ring in this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to analyze electron density distribution, identifying nucleophilic/electrophilic sites. The oxadiazole’s N–O bond shows high electrophilicity, making it prone to nucleophilic attacks .
  • Reaction Path Simulations : Tools like Gaussian or ORCA can model ring-opening reactions under acidic/basic conditions, aiding in experimental design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variables (e.g., cell line specificity, incubation time). For example, discrepancies in anticancer activity may arise from differences in p53 status of tested cell lines .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy on benzofuran) to isolate contributions to bioactivity .

Q. How does this compound interact with histone deacetylase (HDAC) enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC inhibition. IC₅₀ values <1 μM suggest competitive binding at the enzyme’s active site .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding poses, revealing interactions between the dimethylamino group and HDAC’s zinc ion .

Q. What industrial-scale optimizations are feasible without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Implement for oxadiazole cyclization to enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time, ensuring >98% yield .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.